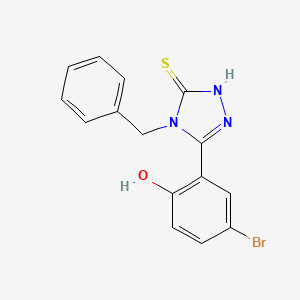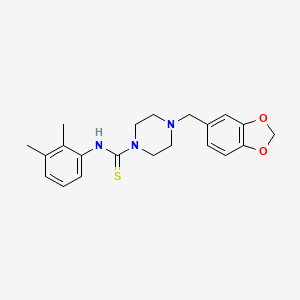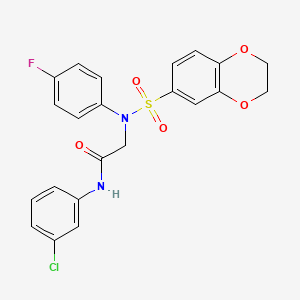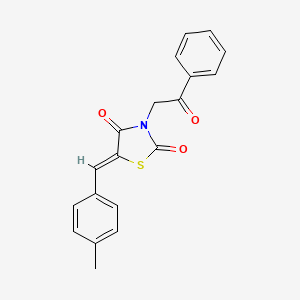![molecular formula C21H18Cl2N2O4S B3655174 N~1~-(3-chlorophenyl)-N~2~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B3655174.png)
N~1~-(3-chlorophenyl)-N~2~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide
Overview
Description
This compound is a complex organic molecule with multiple functional groups. It contains two chlorophenyl groups, a methoxyphenyl group, and a sulfonyl group attached to a glycinamide core. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields such as medicine or materials science .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the glycinamide core, the introduction of the chlorophenyl and methoxyphenyl groups, and the attachment of the sulfonyl group. The exact synthetic route would depend on many factors, including the desired yield, the availability of starting materials, and the need to control the stereochemistry of the product .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the sulfonyl group could introduce some interesting structural features, as sulfonyl groups are known to participate in a variety of chemical reactions and can influence the overall shape and properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the chlorophenyl, methoxyphenyl, and sulfonyl groups. These groups are all capable of participating in a variety of chemical reactions. For example, the chlorophenyl groups could potentially undergo nucleophilic aromatic substitution reactions, while the sulfonyl group could participate in reactions with nucleophiles or bases .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. Unfortunately, without experimental data, it’s difficult to predict these properties with certainty .Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For example, if it were being investigated as a potential drug, its mechanism of action would depend on its interactions with biological targets in the body. Unfortunately, without more specific information, it’s difficult to predict what this mechanism of action might be .
Safety and Hazards
Future Directions
The future research directions for this compound could be very diverse, depending on its properties and potential applications. It could be investigated for use in a variety of fields, from medicine to materials science. Further studies could also explore its synthesis, properties, and reactivity in more detail .
Properties
IUPAC Name |
2-(4-chloro-N-(4-methoxyphenyl)sulfonylanilino)-N-(3-chlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N2O4S/c1-29-19-9-11-20(12-10-19)30(27,28)25(18-7-5-15(22)6-8-18)14-21(26)24-17-4-2-3-16(23)13-17/h2-13H,14H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJKJSXQGYXMNRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC(=CC=C2)Cl)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-methoxyphenyl)-2,8-dimethyl-7-[(1-phenyl-1H-pyrazol-4-yl)methoxy]-4H-chromen-4-one](/img/structure/B3655091.png)

![N-[2-(1-azepanyl)-2-oxoethyl]-4-chloro-N-(4-methylbenzyl)benzenesulfonamide](/img/structure/B3655101.png)
![4-chloro-3-nitro-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3655114.png)
![2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3655119.png)

![4-{[(2,5-Dimethoxyphenyl)amino]thioxomethyl}piperazinyl 2-furyl ketone](/img/structure/B3655134.png)


![N-[2-oxo-2-[[4-(phenoxymethyl)-1,3-thiazol-2-yl]amino]ethyl]cyclohexanecarboxamide](/img/structure/B3655155.png)
![4-bromo-N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B3655162.png)
![methyl 2-({N-[(4-methoxyphenyl)sulfonyl]-N-(4-methylphenyl)glycyl}amino)benzoate](/img/structure/B3655163.png)
![4-[4-{[5-(4,5-dimethyl-2-nitrophenyl)-2-furyl]methylene}-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B3655168.png)

